molecular formula C27H60ClNO3Si B1581174 Disiquonium chloride CAS No. 68959-20-6

Disiquonium chloride

Cat. No. B1581174
CAS RN: 68959-20-6
M. Wt: 510.3 g/mol
InChI Key: AXPYABZPAWSUMG-UHFFFAOYSA-M
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Patent
US04394378

Procedure details

In a 12-liter 3-neck round bottom reaction flask equipped with stirrer, thermometer and condenser was placed 4746 grams (15.2 moles) of didecylmethylamine and 3160.7 grams (15.9 moles) 3-chloropropyltrimethoxysilane. The solution was stirred with heating at 110° C. under a nitrogen atmosphere for 48 hours. The dark yellow/orange liquid was then placed under vacuum (5 torr), and approximately 135 mls. residual 3-chloropropyltrimethoxysilane was removed. The remaining product was then added slowly to 7750 grams of methanol with stirring to produce a product containing 50% active material.
Quantity
4746 g
Type
reactant
Reaction Step One
Quantity
3160.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
active material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:11]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH3:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Cl:23][CH2:24][CH2:25][CH2:26][Si:27]([O:32][CH3:33])([O:30][CH3:31])[O:28][CH3:29]>>[Cl-:23].[CH3:29][O:28][Si:27]([O:32][CH3:33])([O:30][CH3:31])[CH2:26][CH2:25][CH2:24][N+:11]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
4746 g
Type
reactant
Smiles
C(CCCCCCCCC)N(C)CCCCCCCCCC
Step Two
Name
Quantity
3160.7 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Step Three
Name
active material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 12-liter 3-neck round bottom reaction flask equipped with stirrer
CUSTOM
Type
CUSTOM
Details
thermometer and condenser was placed
CUSTOM
Type
CUSTOM
Details
residual 3-chloropropyltrimethoxysilane was removed
ADDITION
Type
ADDITION
Details
The remaining product was then added slowly to 7750 grams of methanol
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to produce a product

Outcomes

Product
Name
Type
Smiles
[Cl-].CO[Si](CCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.